Methyl 3-(3-phenylpiperidin-3-yl)propanoate

Medicinal Chemistry CNS Drug Design Structure-Activity Relationship

Methyl 3-(3-phenylpiperidin-3-yl)propanoate (CAS 79950-36-0) is a geminally disubstituted piperidine derivative possessing a quaternary 3-phenyl-3-piperidinyl center linked to a methyl propanoate side chain, with molecular formula C₁₅H₂₁NO₂ and molecular weight 247.33 g/mol. This compound belongs to the 3-phenylpiperidine class—a scaffold extensively validated in dopaminergic autoreceptor modulation, opioid analgesia, and tachykinin NK-3 receptor antagonism.

Molecular Formula C15H21NO2
Molecular Weight 247.33 g/mol
CAS No. 79950-36-0
Cat. No. B13889234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(3-phenylpiperidin-3-yl)propanoate
CAS79950-36-0
Molecular FormulaC15H21NO2
Molecular Weight247.33 g/mol
Structural Identifiers
SMILESCOC(=O)CCC1(CCCNC1)C2=CC=CC=C2
InChIInChI=1S/C15H21NO2/c1-18-14(17)8-10-15(9-5-11-16-12-15)13-6-3-2-4-7-13/h2-4,6-7,16H,5,8-12H2,1H3
InChIKeyMSEHWUVSPRUWRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(3-phenylpiperidin-3-yl)propanoate (CAS 79950-36-0): A Structurally Differentiated 3-Phenylpiperidine Ester Scaffold for CNS-Targeted Medicinal Chemistry Procurement


Methyl 3-(3-phenylpiperidin-3-yl)propanoate (CAS 79950-36-0) is a geminally disubstituted piperidine derivative possessing a quaternary 3-phenyl-3-piperidinyl center linked to a methyl propanoate side chain, with molecular formula C₁₅H₂₁NO₂ and molecular weight 247.33 g/mol [1]. This compound belongs to the 3-phenylpiperidine class—a scaffold extensively validated in dopaminergic autoreceptor modulation, opioid analgesia, and tachykinin NK-3 receptor antagonism [2][3]. Unlike its positional isomers and non-phenyl congeners, the specific 3,3-substitution pattern preserves a secondary amine nucleophilic handle while presenting a conformationally constrained quaternary carbon, making it a strategically differentiated intermediate for CNS-focused lead optimization and chemical biology probe development [3].

Why Methyl 3-(3-phenylpiperidin-3-yl)propanoate Cannot Be Replaced by Generic 3-Phenylpiperidine Analogs in Procurement Decisions


The 3-phenylpiperidine chemical space contains multiple regioisomeric and functional-group variants that are superficially similar yet diverge critically in hydrogen-bonding capacity, lipophilicity, and synthetic tractability. Methyl 3-(3-phenylpiperidin-3-yl)propanoate differs from the more common N-substituted isomer (CAS 7032-62-4) by bearing the phenyl group at the piperidine 3-position rather than on the side-chain nitrogen, which preserves a secondary amine (1 H-bond donor) versus the tertiary amine (0 H-bond donors) of the isomer . This single HBD difference fundamentally alters target engagement potential, CNS multiparameter optimization scores, and the scope of downstream N-derivatization chemistry [1]. Against the des-phenyl analog methyl 3-(piperidin-3-yl)propanoate (CAS 874440-84-3), the phenyl substituent increases LogP by approximately 1.1–1.85 log units, translating to a 10- to 70-fold theoretical increase in membrane partitioning [2]. Procurement of an incorrect analog risks delivering a compound with inadequate permeability, absent key binding interactions, or an inaccessible synthetic handle—each a source of experimental failure that cannot be remedied by formulation adjustment.

Quantitative Differentiation Evidence for Methyl 3-(3-phenylpiperidin-3-yl)propanoate (CAS 79950-36-0) Against Closest Analogs and Isomers


Structural Isomer Differentiation: PSA and Hydrogen Bond Donor Count Versus the N-Substituted Isomer (CAS 7032-62-4)

Methyl 3-(3-phenylpiperidin-3-yl)propanoate (CAS 79950-36-0) is a constitutional isomer of methyl 3-phenyl-3-(piperidin-1-yl)propanoate (CAS 7032-62-4); both share the identical molecular formula C₁₅H₂₁NO₂ and MW 247.33, but differ in the site of phenyl attachment. In the target compound, the phenyl is directly bonded to the piperidine 3-carbon creating a quaternary center, whereas in CAS 7032-62-4, the piperidine nitrogen is attached to the β-carbon of the propanoate side chain with the phenyl on the same β-carbon. This regiochemical difference produces a higher topological polar surface area (TPSA: 38.33 vs 29.54 Ų, Δ = +8.79 Ų, +30%) and introduces one hydrogen bond donor (secondary amine NH) that is absent in the tertiary amine isomer [1]. The LogP values are similar (2.59 vs 2.71) but the PSA-HBD combination of the target places it in a more favorable region of CNS multiparameter optimization space, where at least one HBD is often required for receptor engagement [2].

Medicinal Chemistry CNS Drug Design Structure-Activity Relationship

Lipophilicity Enhancement by 3-Phenyl Substitution: LogP Comparison Versus Des-Phenyl Analog (CAS 874440-84-3)

The presence of the 3-phenyl substituent on the piperidine ring of methyl 3-(3-phenylpiperidin-3-yl)propanoate (LogP = 2.59) confers substantially higher lipophilicity compared to the des-phenyl analog methyl 3-(piperidin-3-yl)propanoate (CAS 874440-84-3), which has a calculated LogP of approximately 0.74 (as the hydrochloride salt) or an estimated ~1.0–1.5 for the free base [1]. The ΔLogP of approximately 1.1–1.85 log units corresponds to a theoretical 10- to 70-fold increase in the octanol-water partition coefficient, directly reflecting enhanced membrane partitioning capacity [2]. This lipophilicity gain is achieved without increasing molecular weight beyond the typical CNS lead-like range (MW 247.33 vs 171.24; ΔMW +76.09), and the added aromatic ring provides opportunities for π-stacking and hydrophobic interactions with target protein binding pockets [2].

Lipophilicity Membrane Permeability Pharmacokinetics

Ester Versus Carboxylic Acid Functionality: PSA, HBD, and Prodrug Potential Relative to the Free Acid (CAS 79950-37-1)

Methyl 3-(3-phenylpiperidin-3-yl)propanoate (CAS 79950-36-0) is the methyl ester of 3-(3-phenylpiperidin-3-yl)propanoic acid (CAS 79950-37-1). Esterification reduces the topological polar surface area from 49.33 Ų (acid) to 38.33 Ų (ester), a decrease of 11.00 Ų (−22%), and eliminates one hydrogen bond donor (from 2 HBDs in the acid to 1 HBD in the ester) [1][2]. The LogP increases slightly from 2.50 (acid) to 2.59 (ester), reflecting marginally improved lipophilicity. Critically, the ester serves as a masked carboxylic acid that can be hydrolyzed in vivo by esterases to release the pharmacologically active acid form, a well-established prodrug strategy for enhancing oral absorption and CNS penetration of carboxylic acid-containing drug candidates [3]. The acid form (CAS 79950-37-1) has a molecular weight of 233.31 versus 247.33 for the ester.

Prodrug Design Physicochemical Properties Membrane Permeability

Synthetic Versatility: N-Derivatization to a Potent Soluble Epoxide Hydrolase Inhibitor with Nanomolar Activity

The free secondary amine of methyl 3-(3-phenylpiperidin-3-yl)propanoate enables direct N-functionalization to generate analogs with potent biological activity. The N-(4-chlorophenylcarbamoyl) derivative, methyl 3-(1-(4-chlorophenylcarbamoyl)-3-phenylpiperidin-3-yl)propanoate (CHEMBL1078754), exhibits an IC₅₀ of 3 nM against rat soluble epoxide hydrolase (sEH) as measured by inhibition assay, demonstrating that the scaffold can support single-digit nanomolar target engagement upon appropriate N-substitution [1]. This derivative retains the intact 3-phenylpiperidine core, confirming that the quaternary center and ester side chain are compatible with potent biological activity. The unmodified parent compound thus serves as a validated starting point for parallel library synthesis or targeted probe development against enzymes and receptors where a secondary amine is a preferred or required pharmacophoric element [2].

Chemical Biology Epoxide Hydrolase Building Block Utility

Ester Alkyl Chain Length Differentiation: Methyl Ester Versus Butyl Ester (Butaverine, CAS 55837-14-4)

The methyl ester of 3-(3-phenylpiperidin-3-yl)propanoate (MW 247.33, LogP 2.59) contrasts with the analogous butyl ester Butaverine (CAS 55837-14-4, MW 289.41, LogP estimated ~3.5–4.0, melting point 170°C) [1]. The methyl ester exists as a liquid or low-melting solid at ambient temperature, whereas Butaverine is a crystalline solid (mp 170°C). The lower molecular weight of the methyl ester (−42.08 g/mol, −15%) and reduced LogP (−1.0 to −1.4 log units) predict superior aqueous solubility and faster dissolution rates, properties that are advantageous for both in vitro assay preparation (DMSO stock handling) and in vivo dosing formulations [2]. The smaller methyl ester also presents less steric bulk near the ester carbonyl, which may influence the rate of enzymatic hydrolysis and the binding pose within esterase active sites.

Physicochemical Properties Formulation Solid-State Properties

Molecular Complexity and Scaffold Elaboration Potential Versus Parent 3-Phenylpiperidine (CAS 3973-62-4)

Compared to the parent scaffold 3-phenylpiperidine (CAS 3973-62-4, MW 161.24, LogP 2.55, PSA 12.03 Ų, pKa ~10.01), methyl 3-(3-phenylpiperidin-3-yl)propanoate (MW 247.33, LogP 2.59, PSA 38.33 Ų) adds a methyl propanoate side chain at the 3-position, introducing an ester functional group and creating a quaternary carbon center . This elaboration increases molecular weight by 86.09 g/mol (+53%) and adds 2 hydrogen bond acceptors (ester carbonyl and ether oxygen) while increasing rotatable bonds from 1 to 5, providing greater conformational flexibility for induced-fit binding. The ester side chain also introduces a second site for chemical diversification beyond the piperidine nitrogen, enabling orthogonal protection strategies and sequential derivatization [1]. The quaternary center at C3 constrains the conformational freedom of the phenyl ring relative to the piperidine, potentially pre-organizing the bioactive conformation observed in 3-phenylpiperidine-based NK-3 antagonists [1].

Scaffold Elaboration Fragment-Based Drug Discovery Molecular Complexity

Recommended Research and Procurement Application Scenarios for Methyl 3-(3-phenylpiperidin-3-yl)propanoate (CAS 79950-36-0)


CNS Lead Optimization Programs Requiring a Secondary Amine Pharmacophore with Favorable BBB Penetration Physicochemistry

For medicinal chemistry programs targeting CNS receptors or enzymes where a protonatable secondary amine is essential for binding or CNS penetration, methyl 3-(3-phenylpiperidin-3-yl)propanoate provides a TPSA of 38.33 Ų—well within the established CNS drug-like range (<60–90 Ų)—and a LogP of 2.59, balanced for passive blood-brain barrier permeation [1]. The single HBD (secondary amine NH) satisfies the minimum CNS hydrogen-bond donor criterion while avoiding the excessive polarity of the free carboxylic acid analog (TPSA 49.33 Ų, 2 HBDs) [1][2]. The quaternary 3-phenyl-3-piperidinyl motif is found in potent, selective NK-3 receptor antagonists from the patent literature, providing a precedented path to receptor occupancy [3]. Researchers should procure this specific CAS number rather than the N-substituted isomer (CAS 7032-62-4) to preserve the secondary amine pharmacophore and the N-derivatization handle.

Ester Prodrug Strategy for Carboxylic Acid-Containing 3-Phenylpiperidine Drug Candidates

When the intended bioactive species is 3-(3-phenylpiperidin-3-yl)propanoic acid (CAS 79950-37-1, PSA 49.33 Ų), the methyl ester (CAS 79950-36-0) serves as an ideal prodrug or pro-motif with improved passive permeability. The 22% lower PSA (38.33 vs 49.33 Ų) and reduction from 2 to 1 HBD predict enhanced oral absorption and CNS exposure relative to the free acid [1][2]. The methyl ester can be hydrolyzed by ubiquitous carboxylesterases (CES1/CES2) to release the active acid in vivo, or chemically saponified under mild alkaline conditions for in vitro pharmacology studies [4]. This scenario is particularly relevant for pain and neuropsychiatric indications where 3-phenylpiperidine carboxylic acids have demonstrated preclinical efficacy, and where ester prodrugs are a clinically validated strategy (e.g., meperidine analogs) [4].

Diversifiable Chemical Biology Probe Starting Point via Sequential N- and Ester-Derivatization

The compound's two orthogonal reactive sites—the secondary amine (pKa ~10, nucleophilic at neutral to basic pH) and the methyl ester (electrophilic carbonyl)—enable sequential, chemoselective derivatization without protecting group manipulation. As demonstrated by the N-(4-chlorophenylcarbamoyl) derivative (CHEMBL1078754, IC₅₀ = 3 nM against rat sEH), single-step N-acylation of this scaffold yields low-nanomolar tool compounds suitable for target engagement studies [1]. The ester can subsequently be hydrolyzed to the acid for bioconjugation (e.g., amide coupling to fluorophores or biotin), or reduced to the alcohol for further elaboration. This dual-handle architecture supports efficient parallel library synthesis—N-derivatization at the piperidine to explore target affinity, followed by ester modification to tune pharmacokinetics—making the compound a cost-effective entry point for hit-to-lead and chemical biology probe campaigns [2].

Conformationally Constrained 3-Phenylpiperidine Scaffold for NK-3 and Dopamine Receptor Antagonist Development

The geminal 3-phenyl-3-alkyl substitution pattern creates a quaternary carbon center that constrains the relative orientation of the phenyl ring and the piperidine nitrogen, an architectural feature exploited in potent and selective NK-3 tachykinin receptor antagonists (U.S. Patent 6,040,316) [1]. The methyl propanoate chain at the 3-position mimics the alkyl substituents found in the most active NK-3 antagonists (e.g., SR 142801 and related 3-alkyl-3-phenylpiperidines), while the free NH allows introduction of the N-acyl or N-alkyl groups required for high-affinity receptor binding [1]. In the dopamine autoreceptor field, substituted (S)-3-phenylpiperidines have demonstrated preferential autoreceptor antagonism in biochemical and behavioral models [2]. Procuring CAS 79950-36-0 rather than the simpler 3-phenylpiperidine (CAS 3973-62-4) provides the elaborated side chain already installed, eliminating 1–2 synthetic steps and reducing the risk of low-yielding quaternary center construction at the late stage of a synthesis [1][2].

Quote Request

Request a Quote for Methyl 3-(3-phenylpiperidin-3-yl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.